1-(Methylamino)anthraquinone

Catalog No.
S588232
CAS No.
82-38-2
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylamino)anthraquinone

CAS Number

82-38-2

Product Name

1-(Methylamino)anthraquinone

IUPAC Name

1-(methylamino)anthracene-9,10-dione

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3

InChI Key

SVTDYSXXLJYUTM-UHFFFAOYSA-N

SMILES

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Synonyms

disperse red 9

Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Dye Intermediate

1-(Methylamino)anthraquinone, also known as Disperse Red 9, finds application as a dye intermediate in the textile and printing industries. It serves as a precursor for various dyes, including reactive dyes and acid dyes used in the coloring of textiles, such as polyester and nylon fabrics [].

Biological Staining

1-(Methylamino)anthraquinone exhibits staining properties and has been employed in biological staining techniques. It can be used for the selective staining of acidic cellular components, like lysosomes, in histological and cytological studies [].

Research in Material Science

Recent research has explored the potential of 1-(methylamino)anthraquinone in material science. Studies have investigated its use in the development of organic light-emitting diodes (OLEDs), which are efficient light sources used in displays and lighting applications [].

1-(Methylamino)anthraquinone is an organic compound with the molecular formula C15H11NO2C_{15}H_{11}NO_{2} and a molecular weight of approximately 237.25 g/mol. It belongs to the anthraquinone family, characterized by a three-ring structure with a methylamino group attached to one of the rings. This compound is also known by several synonyms, including 9,10-anthracenedione, 1-(methylamino)- and C.I. Disperse Red 9. Its chemical structure allows for various interactions and reactions, making it of interest in both industrial and biological contexts .

1-(Methylamino)anthraquinone can undergo several chemical transformations, particularly reduction and oxidation reactions. It can be reduced to form semi-quinone free radicals through one-electron reduction processes facilitated by various enzymes, such as NADPH-cytochrome P450 . Additionally, it can react with halogens to form chlorinated derivatives, which have been synthesized using sources like Ultra Clorox bleach in the presence of iron chloride as a catalyst . The resulting chlorinated products include 2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone.

The biological activity of 1-(methylamino)anthraquinone has been linked to its potential cytotoxic effects. It can intercalate into DNA due to its planar structure, leading to oxidative DNA damage and potential carcinogenicity . The compound's ability to generate reactive oxygen species upon redox cycling contributes to its toxicity, affecting cellular components and inducing lipid peroxidation . Furthermore, its metabolic products can bind DNA, enhancing its reactivity and potential harmful effects on biological systems.

Several synthesis methods for 1-(methylamino)anthraquinone have been documented:

  • Hydrogenation: A common method involves hydrogenating anthraquinone derivatives in the presence of methylamine under high-pressure conditions .
  • Chlorination: As noted previously, chlorinated derivatives can be synthesized using bleach as a chlorine source, yielding multiple isomers through a straightforward reaction mechanism .
  • Direct Amination: The direct amination of anthraquinones using methylamine is another viable synthetic route that yields 1-(methylamino)anthraquinone effectively.

1-(Methylamino)anthraquinone is primarily utilized as a dye in various industrial applications. It serves as a colorant in textiles and plastics due to its vibrant red hue. Additionally, it has been employed in forensic science as a marker for dye packs used in bank security systems, helping to identify tampering attempts with stolen banknotes .

Studies indicate that 1-(methylamino)anthraquinone interacts significantly with biological macromolecules. Its capacity for DNA intercalation raises concerns regarding its mutagenic potential. Research has shown that compounds in the anthraquinone family can induce oxidative stress by generating reactive oxygen species during metabolic processes . Furthermore, the interactions between this compound and cytochrome P450 enzymes suggest that it may undergo complex metabolic transformations that could influence its biological activity.

Several compounds share structural similarities with 1-(methylamino)anthraquinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-AminoanthraquinoneContains an amino group at position 1More reactive due to the amino group's strong activating nature
AnthraquinoneParent compound without substituentsLacks the methylamine group; primarily used as a dye
2-MethylaminoanthraquinoneMethylamino group at position 2Different reactivity profile compared to the 1-position
C.I. Disperse Red 9Commercial dye variant of 1-(methylamino)anthraquinoneWidely used in textiles; similar chemical behavior

The uniqueness of 1-(methylamino)anthraquinone lies in its specific substitution pattern, which influences both its chemical reactivity and biological interactions compared to these similar compounds. Its dual functionality as both a dye and a potential cytotoxic agent makes it particularly interesting for further research in both industrial applications and toxicological studies.

XLogP3

3.9

LogP

4.1 (LogP)

UNII

5O1807MLL1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2160 of 2215 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

82-38-2

Wikipedia

Disperse Red 9
1-(methylamino)anthracene-9,10-dione

General Manufacturing Information

9,10-Anthracenedione, 1-(methylamino)-: ACTIVE

Dates

Modify: 2023-08-15

Inhalation toxicity of a smoke containing Solvent Yellow 33, Disperse Red 9 and Solvent Green 3 in laboratory animals

T C Marrs, H F Colgrave, M Gazzard, R F Brown
PMID: 6541191   DOI: 10.1177/096032718400300405

Abstract

The repeated-dose inhalation toxicity of a smoke containing a mixture of three dyes was tested in female mice, rats and guinea pigs. The green component dye (Solvent Green 3) was retained in the lungs. Particularly in the rats marked collections of alveolar macrophages were found. In the same species several other adverse findings were noted: these included adenocarcinomas of the breast in the high-dose group and a dose-related incidence of biliary hyperplasia. Fatty change was noted in the livers of the test-group mice. A large proportion of the high-dose guinea pigs died during the exposure period, for which reason exposure was stopped early in that group, otherwise the guinea pigs were little affected. However, all test groups of all species showed reductions in growth during the exposure period.


Explore Compound Types